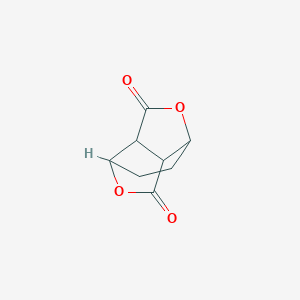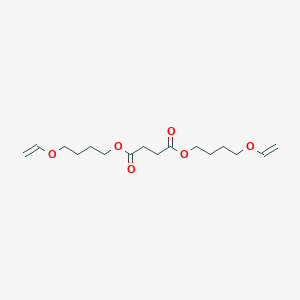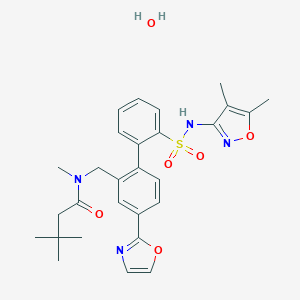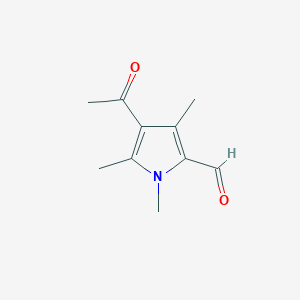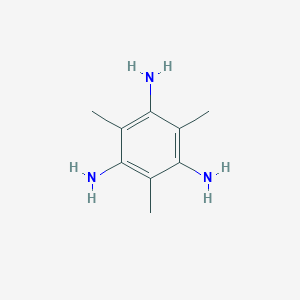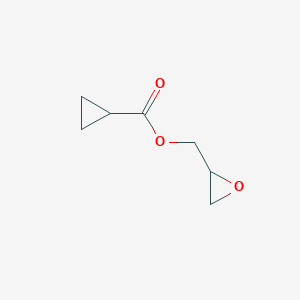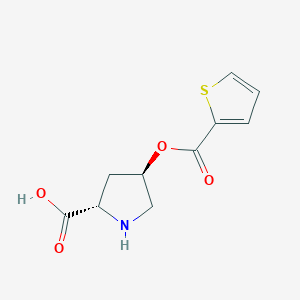
Tenosiprol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenosiprol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinolone antibiotics and has a unique structure that makes it different from other quinolones.
作用機序
The mechanism of action of Tenosiprol involves inhibiting the activity of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation. Tenosiprol also exhibits antifungal activity by inhibiting the activity of fungal topoisomerase II enzyme.
生化学的および生理学的効果
Tenosiprol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria and fungi. It also affects the expression of various genes involved in bacterial and fungal growth and proliferation. In addition, Tenosiprol has been found to exhibit anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the major advantages of using Tenosiprol in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using Tenosiprol is its potential toxicity to human cells, which limits its use in in vivo studies.
将来の方向性
There are several future directions for research on Tenosiprol. One of the areas of interest is its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines and could be a promising candidate for further studies. Another area of interest is its potential use in combination therapy with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Furthermore, the development of new synthetic routes for Tenosiprol could lead to the production of more potent analogs with improved properties.
合成法
The synthesis of Tenosiprol involves a series of chemical reactions that start with the condensation of 2,4-dichloro-5-fluorobenzoic acid with 2-amino-5-methylpyridine to form the intermediate compound. This intermediate is then subjected to a series of reactions involving various reagents and solvents to form the final product, Tenosiprol. The synthesis process is complex and requires skilled chemists and advanced laboratory facilities.
科学的研究の応用
Tenosiprol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been studied against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to be effective against fungal infections, including Candida albicans and Aspergillus fumigatus.
特性
CAS番号 |
129336-81-8 |
|---|---|
製品名 |
Tenosiprol |
分子式 |
C10H11NO4S |
分子量 |
241.27 g/mol |
IUPAC名 |
(2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1 |
InChIキー |
UALJSXIPZBZMGU-RQJHMYQMSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=CS2 |
SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
正規SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
その他のCAS番号 |
129336-81-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



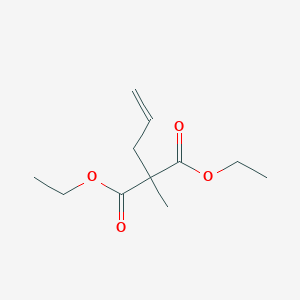
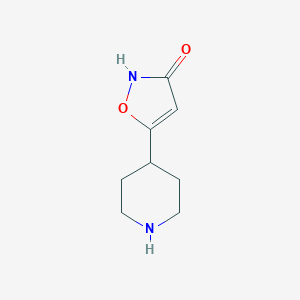
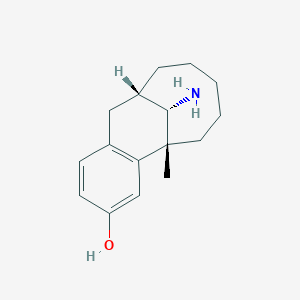
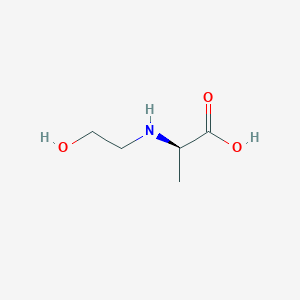
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
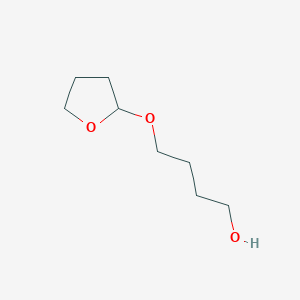
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
